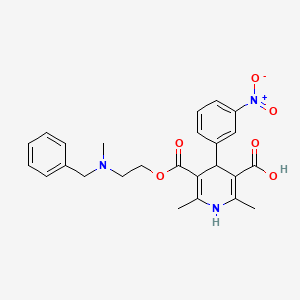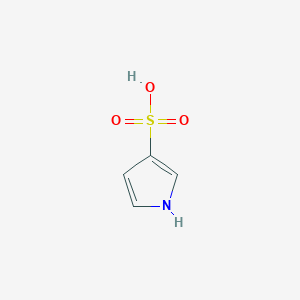
2-Chloro-4,6-dimethyl acetanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4,6-dimethyl acetanilide is an organic compound with the molecular formula C10H12ClNO. It is a white to brown crystalline powder or needles with a melting point of 143-150°C . This compound is known for its applications in various fields, including pharmaceuticals and agriculture.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dimethyl acetanilide typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride. The process can be summarized as follows :
Reaction Setup: Dissolve 2,6-dimethylaniline in an organic solvent such as ice-cold acetic acid.
Addition of Reagents: Slowly add chloroacetyl chloride to the solution while maintaining the temperature below 30°C.
Reaction Completion: Stir the mixture for an hour, then heat it under reflux for several hours.
Product Isolation: Cool the reaction mixture, filter the precipitate, and wash it with water to obtain the product.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction is carried out in a controlled environment with precise temperature and pH monitoring. The use of solvents like tetrahydrofuran or acetonitrile and acid scavengers such as anhydrous sodium acetate can enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4,6-dimethyl acetanilide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to amines.
Hydrolysis: In the presence of strong acids or bases, it can hydrolyze to form 2,6-dimethylaniline and acetic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium thiolate or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids (HCl) or bases (NaOH) under reflux conditions.
Major Products
Substitution: Formation of N-substituted acetamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Hydrolysis: Formation of 2,6-dimethylaniline and acetic acid.
Aplicaciones Científicas De Investigación
2-Chloro-4,6-dimethyl acetanilide has diverse applications in scientific research:
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of acetohydroxyacid synthase (AHAS). This enzyme is essential for the synthesis of branched-chain amino acids in plants. By inhibiting AHAS, 2-Chloro-4,6-dimethyl acetanilide disrupts protein synthesis, leading to stunted growth and eventual death of the plant .
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-2’,6’-dimethylacetanilide
- N-(2,6-dimethylphenyl)-2-chloroacetamide
- N-chloroacetyl-2,6-dimethylaniline
- Chloroacetamido-2,6-xylidine
Uniqueness
2-Chloro-4,6-dimethyl acetanilide stands out due to its specific application as an intermediate in the synthesis of lidocaine and its role as a herbicide. Its ability to inhibit AHAS makes it particularly effective in agricultural applications .
Propiedades
Número CAS |
93506-80-0 |
|---|---|
Fórmula molecular |
C10H12ClNO |
Peso molecular |
197.66 g/mol |
Nombre IUPAC |
N-(2-chloro-4,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C10H12ClNO/c1-6-4-7(2)10(9(11)5-6)12-8(3)13/h4-5H,1-3H3,(H,12,13) |
Clave InChI |
RDPQJNWJMMXTKB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C)C |
SMILES canónico |
CC1=CC(=C(C(=C1)Cl)NC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(Imidazo[1,2-a]pyrimidin-2-yl)acetonitrile](/img/structure/B1601965.png)








